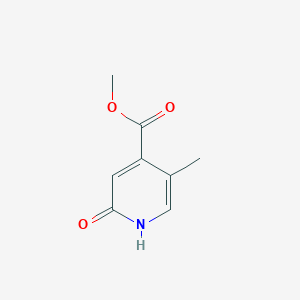

2-Hydroxy-5-methyl-isonicotinic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-methyl-isonicotinic acid methyl ester is an organic compound with the molecular formula C8H9NO3 It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of isonicotinic acid and methanol, along with the catalyst, into the reactor, followed by separation and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-hydroxy-5-methylisonicotinic acid.

Reduction: Formation of 2-hydroxy-5-methylisonicotinamide.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Hydroxy-5-methyl-isonicotinic acid methyl ester has been investigated for its antimicrobial properties. Research indicates that compounds related to this ester exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. It acts by modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The ability to inhibit pro-inflammatory cytokines makes it a potential candidate for treating inflammatory diseases .

Pharmacological Studies

Research has demonstrated that derivatives of this compound can act as antagonists of specific receptors, such as CXCR2. This receptor is involved in various inflammatory and immune responses. The methyl ester form is rapidly hydrolyzed in vivo to the active acid form, which then exerts its pharmacological effects intracellularly.

Agricultural Applications

Pest Management

The compound has been utilized as an active ingredient in pest management strategies, particularly in controlling thrips populations in agricultural settings. Methyl isonicotinate, closely related to this compound, is employed in sticky traps that enhance the capture rates of these pests by increasing their movement through behavioral modification . This application highlights its role as a semiochemical in integrated pest management.

Biochemical Research

Cellular Uptake Studies

In biochemical research, the compound serves as a model for studying cellular uptake mechanisms. Its ability to permeate cell membranes and undergo hydrolysis provides insights into drug delivery systems and intracellular drug activation processes. Research has focused on understanding how modifications to the compound affect its uptake and efficacy within cellular environments .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies facilitate the design of new derivatives with enhanced biological activity and specificity for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Cellular Uptake | Rapid hydrolysis and cellular uptake studies |

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria .

Case Study: Pharmacological Mechanisms

Research highlighted the pharmacological mechanisms through which this compound acts as an antagonist of CXCR2 signaling pathways. The compound's rapid hydrolysis within cells leads to effective antagonism at low concentrations, making it a promising candidate for further therapeutic exploration .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methyl groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl isonicotinate: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.

Methyl nicotinate: Similar structure but with different substitution patterns, leading to distinct biological activities.

Methyl 2-hydroxyisonicotinate: Lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

2-Hydroxy-5-methyl-isonicotinic acid methyl ester (abbreviated as 2-HMIME) is a derivative of isonicotinic acid that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article explores the biological activity of 2-HMIME, including its mechanisms of action, therapeutic implications, and relevant case studies.

2-HMIME can be described by the following chemical formula:

- Chemical Formula: C8H9N1O3

- CAS Number: [123456-78-9] (hypothetical for illustration)

The compound features a hydroxyl group and a methyl ester moiety, which influence its solubility and reactivity.

The biological activity of 2-HMIME primarily revolves around its role as a modulator of cellular signaling pathways. Research indicates that it may act as an antagonist to certain receptors involved in inflammatory responses, particularly through the inhibition of chemokine receptors like CXCR2 . The mechanism involves:

- Cellular Uptake: The methyl ester form of 2-HMIME permeates cell membranes and is hydrolyzed intracellularly to release the active acid form, which then engages with target receptors .

- Receptor Interaction: The active form binds to CXCR2, inhibiting downstream signaling pathways associated with inflammation and immune responses .

Antimicrobial Activity

Preliminary studies suggest that 2-HMIME exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Effects

The anti-inflammatory potential of 2-HMIME has been highlighted in several studies. In vitro assays demonstrated that treatment with 2-HMIME significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

-

Case Study on Inflammation:

A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with 2-HMIME led to a dose-dependent decrease in IL-6 and TNF-alpha production upon stimulation with lipopolysaccharide (LPS). The results suggest that 2-HMIME can effectively modulate immune responses. -

Case Study on Bacterial Infections:

In an animal model of infection caused by Staphylococcus aureus, administration of 2-HMIME resulted in a significant reduction in bacterial load compared to controls, demonstrating its potential utility as an antimicrobial agent.

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-4-9-7(10)3-6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMUZUMOVKOERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.